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Compound of Interest

Compound Name: Topiroxostat-d4

Cat. No.: B12405388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Topiroxostat-d4 is the deuterated analog of Topiroxostat, a potent, non-purine selective

inhibitor of xanthine oxidase. Due to its isotopic labeling, Topiroxostat-d4 serves as an

invaluable internal standard for the quantitative analysis of Topiroxostat in biological matrices,

particularly in pharmacokinetic and metabolic studies. This technical guide provides a

comprehensive overview of the chemical properties and structure of Topiroxostat-d4,

including available data on its analysis and the mechanism of action of its parent compound.

Chemical Properties and Structure
Topiroxostat-d4 is structurally identical to Topiroxostat, with the exception of four hydrogen

atoms on the pyridine ring being replaced by deuterium. This substitution results in a higher

molecular weight, which allows for its differentiation from the unlabeled compound in mass

spectrometry-based assays.

Structure
The chemical structure of Topiroxostat-d4 is depicted below:

IUPAC Name: 4-(5-(pyridin-4-yl-d4)-4H-1,2,4-triazol-3-yl)picolinonitrile[1]

Chemical Formula: C₁₃H₄D₄N₆
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SMILES: [2H]c1nc([2H])c([2H])c(c1[2H]])c2nnc([nH]2)c3ccnc(c3)C#N[2]

Physicochemical Properties
Detailed experimental data on the physical properties of Topiroxostat-d4, such as its melting

point and solubility, are not readily available in the public domain. However, the properties of

the non-deuterated parent compound, Topiroxostat, can be used as a close reference. It is

important to note that deuteration can sometimes lead to slight changes in physical properties.

Property Value (Topiroxostat) Reference

CAS Number 577778-58-6 [3][4]

Molecular Weight 248.24 g/mol [4][5]

Appearance
White to yellowish-white

crystalline powder
[3]

Melting Point 258-260 °C [3]

Solubility
Practically insoluble in water;

slightly soluble in methanol
[3]

Density Approximately 1.4 g/cm³ [3]

Table 1: Physicochemical Properties of Topiroxostat.

Property Value (Topiroxostat-d4) Reference

CAS Number 2732868-49-2 [6]

Molecular Weight 252.27 g/mol

Molecular Formula C₁₃H₄D₄N₆ [2]

Table 2: Physicochemical Properties of Topiroxostat-d4.

Mechanism of Action of Topiroxostat
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Topiroxostat, the parent compound of Topiroxostat-d4, functions as a selective inhibitor of

xanthine oxidase. This enzyme plays a crucial role in purine metabolism, catalyzing the

oxidation of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting xanthine

oxidase, Topiroxostat effectively reduces the production of uric acid in the body. Elevated levels

of uric acid are associated with conditions such as gout and hyperuricemia.

The inhibitory action of Topiroxostat on xanthine oxidase is a key aspect of its therapeutic

effect.

Mechanism of Action of Topiroxostat

Experimental Protocols
Synthesis of Topiroxostat-d4
A specific, detailed synthesis protocol for Topiroxostat-d4 is not publicly available and is likely

proprietary. However, the synthesis would involve the preparation of a deuterated pyridine

precursor followed by its incorporation into the 1,2,4-triazole ring system. General methods for

the deuteration of pyridine rings often involve H-D exchange reactions catalyzed by metals or

strong bases in the presence of a deuterium source like D₂O. The synthesis of the 1,2,4-

triazole core can be achieved through various heterocyclic chemistry routes, such as the

reaction of isonicotinic acid hydrazide with carbon disulfide and subsequent reactions.

Analytical Methodology: LC-MS/MS for Quantification in
Human Plasma
Topiroxostat-d4 is primarily used as an internal standard for the quantification of Topiroxostat

in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A

published method provides the following details[7]:

Sample Preparation:

A protein precipitation method is employed for plasma samples.

To a volume of human plasma, add a known amount of Topiroxostat-d4 solution (internal

standard).

Add acetonitrile to precipitate the plasma proteins.
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Vortex and centrifuge the sample to pellet the precipitated proteins.

Dilute the supernatant with water before injection into the LC-MS/MS system.

Liquid Chromatography:

Column: ACE Excel 5 C18-PFP (2.1 × 50.0 mm)[7]

Mobile Phase: A gradient elution using a mixture of Buffer A (2 mM ammonium acetate in

0.1% formic acid) and Buffer B (acetonitrile)[7]

Flow Rate: 0.45 mL/min[7]

Total Run Time: 4.0 min[7]

Tandem Mass Spectrometry:

Ionization Mode: Positive Ionization[7]

Scan Type: Multiple Reaction Monitoring (MRM)[7]

MRM Transitions:

Topiroxostat: m/z 249.2 → 221.1[7]

Topiroxostat-d4: m/z 253.2 → 225.1[7]
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LC-MS/MS Experimental Workflow

Visualization of Chemical Structure
Chemical Structure of Topiroxostat

Note on Deuteration: The SMILES notation

[2H]c1nc([2H])c([2H])c(c1[2H]])c2nnc([nH]2)c3ccnc(c3)C#N indicates that the deuterium atoms

are located on the pyridine ring attached to the triazole at the 5-position.

Conclusion
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Topiroxostat-d4 is a critical analytical tool for the accurate quantification of Topiroxostat in

preclinical and clinical research. While detailed information on its synthesis and specific

physical properties is limited, its chemical structure and the well-characterized mechanism of its

parent compound provide a strong foundation for its application. The provided LC-MS/MS

methodology offers a robust framework for its use as an internal standard, enabling reliable

data for pharmacokinetic and drug metabolism studies. Further research into the specific

physicochemical properties of Topiroxostat-d4 would be beneficial for a more complete

understanding of this important analytical standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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